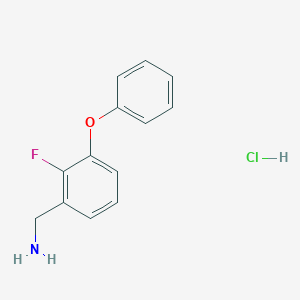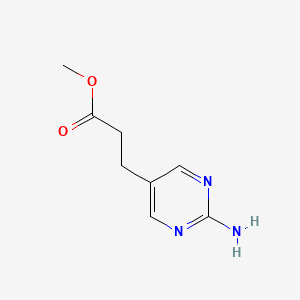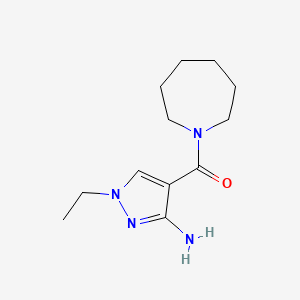
5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Éthyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine est un composé hétérocyclique qui présente un cycle pyrazole fusionné avec un cycle thiadiazole. Ce composé est intéressant en raison de ses applications potentielles en chimie médicinale, en particulier comme agent anticancéreux. La structure unique de ce composé lui permet d'interagir avec diverses cibles biologiques, ce qui en fait un sujet précieux pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-(1-Éthyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction du 1-éthyl-1H-pyrazole-4-carbaldéhyde avec la thiosemicarbazide en présence d'un catalyseur acide. Le mélange réactionnel est porté à reflux dans l'éthanol, conduisant à la formation du cycle thiadiazole souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, la mise en œuvre de principes de chimie verte, tels que l'utilisation de solvants et de catalyseurs non toxiques, peut rendre le processus de production plus respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
5-(1-Éthyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle thiadiazole.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène dans l'acide acétique.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de thiadiazoles substitués.
4. Applications de la recherche scientifique
5-(1-Éthyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Enquête sur ses propriétés anticancéreuses, en particulier contre diverses lignées de cellules cancéreuses humaines.
Industrie : Utilisation potentielle dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de 5-(1-Éthyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité. Cette inhibition peut conduire à la perturbation des processus cellulaires, tels que la division cellulaire, ce qui entraîne finalement la mort cellulaire. Les voies moléculaires exactes impliquées peuvent varier en fonction de la cible biologique spécifique.
Applications De Recherche Scientifique
5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly against various human cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as cell division, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific biological target.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 1,3,4-thiadiazole : Ces composés partagent le cycle thiadiazole et présentent des activités biologiques similaires.
Dérivés de pyrazole : Composés avec un cycle pyrazole qui peuvent avoir une réactivité chimique et des propriétés biologiques similaires.
Unicité
5-(1-Éthyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine est unique en raison de la combinaison des cycles pyrazole et thiadiazole, qui offre un ensemble distinct de propriétés chimiques et biologiques. Cette structure à double cycle permet des interactions polyvalentes avec diverses cibles biologiques, ce qui en fait un composé précieux pour des recherches et des développements futurs.
Propriétés
Formule moléculaire |
C7H9N5S |
|---|---|
Poids moléculaire |
195.25 g/mol |
Nom IUPAC |
5-(1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H9N5S/c1-2-12-4-5(3-9-12)6-10-11-7(8)13-6/h3-4H,2H2,1H3,(H2,8,11) |
Clé InChI |
GCPHKWYWQOQVSU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)

![1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B11732905.png)
![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732911.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732918.png)
![(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride](/img/structure/B11732924.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11732929.png)


![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11732957.png)


![2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11732972.png)
![2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11732973.png)
